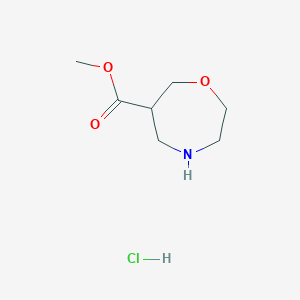

Methyl 1,4-oxazepane-6-carboxylate hydrochloride

CAS No.: 2149643-75-2

Cat. No.: VC7515921

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2149643-75-2 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 |

| IUPAC Name | methyl 1,4-oxazepane-6-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H |

| Standard InChI Key | IBKQAKBNROAFGU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CNCCOC1.Cl |

Introduction

Chemical Structure and Molecular Properties

Methyl 1,4-oxazepane-6-carboxylate hydrochloride features a seven-membered heterocyclic ring system with a carboxylate ester and a secondary amine, protonated as a hydrochloride salt. The molecular formula is C₁₂H₁₅ClN₁O₅, with a molecular weight of 259.3 g/mol . Key structural attributes include:

-

Oxazepane core: A saturated ring system with nitrogen at position 1 and oxygen at position 4.

-

Methyl ester group: Attached at position 6, enhancing lipophilicity.

-

Hydrochloride salt: Improves aqueous solubility and crystallinity.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClN₁O₅ | |

| Molecular Weight | 259.3 g/mol | |

| Physical Form | Pale-yellow liquid or semi-solid | |

| Purity | ≥95% | |

| Storage Conditions | Room temperature, dry environment |

The compound’s InChI Key (IBKQAKBNROAFGU-UHFFFAOYSA-N) and CAS number (2149643-75-2) facilitate precise identification in chemical databases .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves cyclization reactions to form the oxazepane ring, followed by esterification and salt formation. A common approach includes:

-

Ring-Closing Metathesis: Starting from linear precursors containing amine and ether functionalities, catalyzed by transition-metal complexes.

-

Boc-Protected Intermediate: Methyl N-Boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0) is often synthesized first, followed by acidic deprotection to yield the hydrochloride salt .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Ring-closing metathesis | 65–75 | 90 | Grubbs catalyst, 40°C |

| Boc-deprotection | 85–90 | 95 | HCl/dioxane, 0°C |

Reaction optimization focuses on minimizing side products, such as over-alkylation or ring-opening byproducts.

Analytical Characterization

Post-synthesis, the compound is validated using:

-

Nuclear Magnetic Resonance (NMR): Confirms ring structure and substituent positions.

-

Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a scaffold for designing:

-

Central nervous system (CNS) agents: Optimizing pharmacokinetic properties through ester hydrolysis or amide formation.

-

Anticancer prodrugs: Leveraging esterase-mediated activation in tumor microenvironments.

Chemical Biology

Researchers utilize its rigid heterocyclic core to study:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume